1-Cbz-4-(Boc-amino)-4-piperidineacetic acid
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Overview
Description
1-Cbz-4-(Boc-amino)-4-piperidineacetic acid is a complex organic compound with significant potential in various scientific fields. This compound features a piperidine ring substituted with benzyloxycarbonyl and tert-butoxycarbonyl groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cbz-4-(Boc-amino)-4-piperidineacetic acid typically involves multiple steps, including the protection of amine groups and the introduction of acetic acid functionality. Common synthetic routes include:
Protection of the Piperidine Nitrogen: The piperidine nitrogen is protected using tert-butoxycarbonyl (Boc) groups under mild conditions.
Introduction of Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced using benzyl chloroformate in the presence of a base.
Formation of Acetic Acid Moiety: The acetic acid functionality is introduced via carboxylation reactions, often using Grignard reagents or other carboxylation methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Cbz-4-(Boc-amino)-4-piperidineacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can introduce new substituents on the piperidine ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkyl halides and amines are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Cbz-4-(Boc-amino)-4-piperidineacetic acid has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cbz-4-(Boc-amino)-4-piperidineacetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl and tert-butoxycarbonyl groups can be selectively removed under certain conditions, allowing the compound to participate in various biochemical pathways. The piperidine ring can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-((Benzyloxy)carbonyl)-4-aminopiperidin-4-yl)acetic acid: Lacks the tert-butoxycarbonyl group, leading to different reactivity and applications.
2-(1-((tert-Butoxycarbonyl)amino)piperidin-4-yl)acetic acid: Lacks the benzyloxycarbonyl group, affecting its use in synthesis and biological studies.
Uniqueness
The presence of both benzyloxycarbonyl and tert-butoxycarbonyl groups in 1-Cbz-4-(Boc-amino)-4-piperidineacetic acid makes it a unique and versatile compound. This dual protection allows for selective deprotection and functionalization, enabling the synthesis of a wide range of derivatives with specific properties and applications.
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylmethoxycarbonylpiperidin-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O6/c1-19(2,3)28-17(25)21-20(13-16(23)24)9-11-22(12-10-20)18(26)27-14-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,21,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLJTQXEWWUQLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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